BenchChemオンラインストアへようこそ!

2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide

Acid ceramidase Sphingolipid metabolism Enzyme inhibition

2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide (CAS 1351617-91-8) is a synthetic, small-molecule oxazole-4-carboxamide derivative with the molecular formula C₁₄H₁₄N₄O₃ and a molecular weight of 286.29 g/mol. The compound is listed in chemical supplier catalogs as a research chemical, typically offered at 95% purity.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 1351617-91-8
Cat. No. B2576063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide
CAS1351617-91-8
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C14H14N4O3/c19-12(10-3-4-10)18-14-17-11(8-21-14)13(20)16-7-9-2-1-5-15-6-9/h1-2,5-6,8,10H,3-4,7H2,(H,16,20)(H,17,18,19)
InChIKeyZQAUOVZNNSOVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide (CAS 1351617-91-8): Chemical Identity and Procurement Baseline


2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide (CAS 1351617-91-8) is a synthetic, small-molecule oxazole-4-carboxamide derivative with the molecular formula C₁₄H₁₄N₄O₃ and a molecular weight of 286.29 g/mol . The compound is listed in chemical supplier catalogs as a research chemical, typically offered at 95% purity . Its structural features include a cyclopropanecarboxamido substituent at the oxazole 2-position and an N-(pyridin-3-ylmethyl)carboxamide group at the 4-position. While it has been annotated in screening databases with potential bioactivity against acid ceramidase (AC) and the GIRK2 potassium channel, no primary research publications, patents, or authoritative pharmacological datasets with quantitative comparator data were retrievable from permissible sources as of the knowledge cutoff.

Why Generic Substitution of 2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is Currently Unsupported by Public Evidence


No public, comparator-based biological or physicochemical data were identified from permissible sources that would justify selecting this specific oxazole-4-carboxamide over any close structural analog. The compound is not described in peer-reviewed medicinal chemistry literature, and no patent exemplifies its synthesis or biological evaluation. The absence of head-to-head activity data against defined comparators means that any claim of differentiation—whether for acid ceramidase inhibition, GIRK channel modulation, or other targets—cannot be substantiated. Consequently, a scientific or procurement decision to prioritize this compound over in-class alternatives would currently rely solely on vendor-supplied annotation rather than independently verifiable quantitative evidence . Users should exercise caution and request primary data from suppliers before committing to this compound for hypothesis-driven research.

Quantitative Differentiation Evidence for 2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide vs. Comparators


Acid Ceramidase Inhibition: Unverified Vendor Annotation Without Comparator Data

Vendor sources annotate this compound as an acid ceramidase (AC) inhibitor, but no quantitative IC₅₀, Kᵢ, or % inhibition values are provided, and no comparator compounds are named. The annotation is not traceable to a primary research publication or patent .

Acid ceramidase Sphingolipid metabolism Enzyme inhibition

GIRK2 Potassium Channel: Screening Assay Annotation Without Quantitative Result

Chemsrc links this compound to a Vanderbilt HTS campaign targeting GIRK2 (VANDERBILT_HTS_GIRK2_MPD), but the underlying assay result (e.g., % activation, EC₅₀) is not publicly accessible . No comparator data are available.

GIRK2 Potassium channel High-throughput screening

Structural Analogy to Oxazolone Acid Ceramidase Inhibitors: Class-Level Inference Only

A 2020 J. Med. Chem. study reported that oxazolone-3-carboxamides (not oxazole-4-carboxamides) inhibit acid ceramidase with IC₅₀ values as low as 0.010–0.030 µM for optimized analogs [1]. The target compound is an oxazole-4-carboxamide, not an oxazolone, and lacks the critical carbonyl at the oxazole 3-position. No direct bridging data exist to infer that the oxazole-4-carboxamide scaffold retains AC inhibitory activity.

Acid ceramidase Oxazolone carboxamides Structure-activity relationship

Closest Commercially Available Analog: 5-Cyclopropyl-N-methyl-oxazole-4-carboxamide Derivative Lacks Pyridin-3-ylmethyl Amide

Hit2Lead lists a structurally related compound (SC-11767361: 5-cyclopropyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazole-4-carboxamide) that differs in three key features: (i) a methyl group on the amide nitrogen, (ii) a 1,2,4-oxadiazole linker, and (iii) a 4-pyridinyl rather than 3-pyridinyl attachment . No biological data are provided for either compound to assess the impact of these structural differences.

Oxazole-4-carboxamide ChemBridge screening compound Structural comparator

GSK-3β Oxazole-4-Carboxamide Inhibitors: Scaffold Precedent but No Overlap with Target Compound

A series of brain-penetrant oxazole-4-carboxamide-based GSK-3β inhibitors has been reported, demonstrating that the oxazole-4-carboxamide scaffold can yield potent, selective kinase inhibitors [1]. However, the reported compounds feature 2-phenyl or 2-heteroaryl substituents, not a 2-cyclopropanecarboxamido group. No data exist to suggest that the 2-cyclopropanecarboxamido substitution pattern retains GSK-3β affinity.

GSK-3β Oxazole-4-carboxamide Kinase inhibition

Absence of Physicochemical, ADME, or Selectivity Data Precludes Differentiated Procurement

No experimental solubility, logD, pKa, plasma protein binding, microsomal stability, CYP inhibition, or selectivity profile data were found for this compound in any permissible source. These data are essential for differentiating compounds within a chemical series for in vitro or in vivo studies, and their absence means the compound cannot be scientifically prioritized over any analog that does have such characterization .

Physicochemical properties ADME Selectivity

Research Application Scenarios for 2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide Based on Available (Limited) Evidence


Exploratory Acid Ceramidase Inhibitor Screening (Requires Confirmatory Data)

If a research group has independently validated this compound as an acid ceramidase inhibitor or is willing to perform de novo enzymatic assays, it could be used as a starting point for structure–activity relationship (SAR) exploration around the oxazole-4-carboxamide scaffold. However, the lack of published potency data means that the compound should initially be treated as an uncharacterized screening hit rather than a validated probe [1].

GIRK2 Channel Modulator Follow-Up (Post-HTS Confirmation)

The compound's annotation in the Vanderbilt GIRK2 HTS campaign suggests it may have shown activity in a thallium flux assay. Laboratories with GIRK channel expertise could re-test the compound in electrophysiological assays to confirm activity and establish potency and selectivity against related Kir3 family members. Without such confirmation, the annotation alone is insufficient to justify use in mechanistic studies [1].

Chemical Probe Development for Oxazole-4-Carboxamide Target Fishing

Given that the oxazole-4-carboxamide core is associated with multiple pharmacological targets (GSK-3β, AC, GIRK), this specific compound could serve as a diversity element in a chemoproteomics or thermal shift assay campaign aimed at identifying its primary protein target(s). Its distinct 2-cyclopropanecarboxamido and N-(pyridin-3-ylmethyl) substitution pattern may confer a unique target-binding profile relative to other oxazole-4-carboxamides, but this remains entirely unproven [1].

Negative Control or Inactive Comparator for Oxazolone-Based AC Inhibitors

Because the target compound is an oxazole-4-carboxamide rather than the validated oxazolone-3-carboxamide AC inhibitor scaffold, it could potentially serve as a structurally related but inactive (or differently active) control in experiments designed to probe the scaffold-specificity of AC inhibition. This application is speculative and requires prior experimental confirmation of its inactivity against AC [1].

Quote Request

Request a Quote for 2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.